molecular formula C8H6ClN3O B1305965 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride CAS No. 423768-38-1

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride

Cat. No. B1305965
M. Wt: 195.6 g/mol
InChI Key: WNWYKNCOAJIRNK-UHFFFAOYSA-N
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Description

The compound of interest, 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride, is a derivative of benzotriazole, which is a versatile building block in organic synthesis. Benzotriazole derivatives are known for their utility in the synthesis of various heterocyclic compounds. For instance, 1-(2H-Azirine-2-carbonyl)benzotriazoles have been used as precursors for the synthesis of pyrrole-containing heterocycles . Similarly, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides have been employed in the creation of 1,2,4- and 1,3,4-oxadiazoles . These examples highlight the reactivity and importance of benzotriazole derivatives in the field of heterocyclic chemistry.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of benzotriazole with various reagents. For example, the reaction of benzotriazole with 2H-azirine-2-carbonyl chlorides leads to the formation of 2H-azirine-2-carbonylbenzotriazoles . Another method includes the generation of benzotriazol-1-ylcarbonyl chloride from benzotriazole and phosgene, which can then react with alcohols to produce carbonyl derivatives such as 1-(t-butoxycarbonyl)benzotriazole . These methods demonstrate the versatility of benzotriazole as a core structure for further functionalization.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex, with various substituents affecting the overall conformation and reactivity. The structure of (+)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole, a related compound, has been analyzed, revealing differences in bond angles and dihedral angles between its base and hydrobromide salt forms . Such structural analyses are crucial for understanding the reactivity and potential applications of these molecules in medicinal chemistry and material science.

Chemical Reactions Analysis

Benzotriazole derivatives undergo a wide range of chemical reactions. They can react with diketones, aldehydes, ketones, isocyanates, and isothiocyanates to yield various heterocyclic compounds . Additionally, they can serve as intermediates for the synthesis of guanidines, isothioureas, and aminoquinazolinones . The electrochemical behavior of pyrazole derivatives, which can be synthesized from benzotriazole derivatives, has also been studied, indicating the influence of different substituents on the anodic oxidation mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure. The introduction of different functional groups can significantly alter properties such as solubility, melting point, and reactivity. For instance, the introduction of a t-butoxycarbonyl group can be used for amino protection in amino acids, showcasing the synthetic utility of these compounds . The electrochemical properties of these derivatives can also vary depending on the substituents present on the benzene ring, as demonstrated in the study of pyrazoles .

Scientific Research Applications

  • 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride

    • Application: This compound is used in the synthesis of other chemical compounds .
    • Method: The specific methods of application would depend on the synthesis process being undertaken .
    • Results: The outcomes would also depend on the specific synthesis process .
  • Benzotriazole (BTA)

    • Application: BTA is used as a corrosion inhibitor for copper .
    • Method: BTA forms a stable coordination compound on a copper surface, thereby preventing corrosion .
    • Results: Effective prevention of copper corrosion .
  • 5-Methyl-1H-benzotriazole

    • Application: Used in determination of benzothiazoles and benzotriazoles in waste water samples by GC-MS . It is also used as a potential nitrification inhibitor of urea fertilizer in agricultural soils .
    • Method: In GC-MS analysis, the compound is likely used as a standard or a tracer . As a nitrification inhibitor, it would be mixed with the urea fertilizer before application .
    • Results: Effective determination of benzothiazoles and benzotriazoles in waste water . Potential reduction in nitrification of urea fertilizer .
  • 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride

    • Application: This compound is used in the synthesis of other chemical compounds .
    • Method: The specific methods of application would depend on the synthesis process being undertaken .
    • Results: The outcomes would also depend on the specific synthesis process .
  • Benzotriazole (BTA)

    • Application: BTA is used in a variety of environments to prevent the corrosion of copper and brass .
    • Method: BTA forms a stable coordination compound on a copper surface, thereby preventing corrosion .
    • Results: Effective prevention of copper corrosion .
  • 5-Methyl-1H-benzotriazole

    • Application: Used in determination of benzothiazoles and benzotriazoles in waste water samples by GC-MS . It is also used as a potential nitrification inhibitor of urea fertilizer in agricultural soils .
    • Method: In GC-MS analysis, the compound is likely used as a standard or a tracer . As a nitrification inhibitor, it would be mixed with the urea fertilizer before application .
    • Results: Effective determination of benzothiazoles and benzotriazoles in waste water . Potential reduction in nitrification of urea fertilizer .
  • 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride

    • Application: This compound is used in the synthesis of other chemical compounds .
    • Method: The specific methods of application would depend on the synthesis process being undertaken .
    • Results: The outcomes would also depend on the specific synthesis process .
  • Benzotriazole (BTA)

    • Application: BTA is used in a variety of environments to prevent the corrosion of copper and brass .
    • Method: BTA forms a stable coordination compound on a copper surface, thereby preventing corrosion .
    • Results: Effective prevention of copper corrosion .
  • 5-Methyl-1H-benzotriazole

    • Application: Used in determination of benzothiazoles and benzotriazoles in waste water samples by GC-MS . It is also used as a potential nitrification inhibitor of urea fertilizer in agricultural soils .
    • Method: In GC-MS analysis, the compound is likely used as a standard or a tracer . As a nitrification inhibitor, it would be mixed with the urea fertilizer before application .
    • Results: Effective determination of benzothiazoles and benzotriazoles in waste water . Potential reduction in nitrification of urea fertilizer .

Safety And Hazards

The safety and hazards associated with “1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride” are not explicitly mentioned in the sources. However, a similar compound, “1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride”, is labeled with the GHS05 pictogram, indicating that it is corrosive2.


Future Directions

There is limited information available on the future directions for “1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride”. However, related compounds such as benzotriazole have been used in a variety of applications, including as a corrosion inhibitor for copper3, suggesting potential areas of further research and application.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary sources or experts when dealing with specific chemical compounds. This analysis is based on the information available from the sources at the time of the search2341.


properties

IUPAC Name

1-methylbenzotriazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWYKNCOAJIRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380178
Record name 1-Methyl-1H-benzotriazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride

CAS RN

423768-38-1
Record name 1-Methyl-1H-benzotriazole-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzotriazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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